N-(3-isopropoxybenzyl)-2-(2-thienyl)acetamide
Overview
Description
N-(3-isopropoxybenzyl)-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11365002 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation and Synthesis Processes
- Chemoselective Acetylation : The study by Magadum and Yadav (2018) illustrates the use of enzyme catalysis for chemoselective acetylation, highlighting its potential in synthesizing intermediates for antimalarial drugs. Although not directly mentioning N-(3-isopropoxybenzyl)-2-(2-thienyl)acetamide, this research contextually supports the exploration of acetamide derivatives in drug synthesis processes (Magadum & Yadav, 2018).
Neuropharmacological Profile
- Peripheral Benzodiazepine Receptor Agonists : Okuyama et al. (1999) discuss the anxiolytic effects of peripheral benzodiazepine receptor agonists, demonstrating the therapeutic potential of acetamide derivatives in anxiety treatment. This study showcases the relevance of this compound analogues in neuropharmacology (Okuyama et al., 1999).
Radioligand Development for PET Imaging
- PET Evaluation of TSPO Radioligand : Wang et al. (2009) report on the synthesis and PET evaluation of a TSPO radioligand, which could facilitate preclinical and clinical PET studies. This highlights the application of specific acetamide derivatives in developing tools for neuroimaging (Wang et al., 2009).
Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) investigate the antioxidant activity of pyrazole-acetamide derivatives, revealing their potential in mitigating oxidative stress. This study underscores the utility of acetamide derivatives in developing compounds with antioxidant properties (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[(3-propan-2-yloxyphenyl)methyl]-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)19-14-6-3-5-13(9-14)11-17-16(18)10-15-7-4-8-20-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNDPIQGQGPMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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